4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate
Description
Properties
CAS No. |
34348-60-2 |
|---|---|
Molecular Formula |
C16H24N2O9 |
Molecular Weight |
388.37 g/mol |
IUPAC Name |
(2,4-diacetamido-5,6-diacetyloxy-3-hydroxycyclohexyl) acetate |
InChI |
InChI=1S/C16H24N2O9/c1-6(19)17-11-13(24)12(18-7(2)20)15(26-9(4)22)16(27-10(5)23)14(11)25-8(3)21/h11-16,24H,1-5H3,(H,17,19)(H,18,20) |
InChI Key |
KQAGNQWUZPAEIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate typically involves multiple steps, including the acetylation of amino groups and the hydroxylation of the cyclohexane ring. One common synthetic route involves the following steps:
Acetylation: The amino groups on the cyclohexane ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Hydroxylation: The cyclohexane ring is hydroxylated using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the acetylation and hydroxylation steps.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The acetylamino groups can be reduced to amino groups.
Substitution: The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of cyclohexanone derivatives.
Reduction: Reduction of the acetylamino groups can yield cyclohexane derivatives with free amino groups.
Substitution: Substitution reactions can produce a variety of cyclohexane derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown significant cytotoxic effects against various human cancer cell lines such as HCT-116 and HeLa, with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential .
Anti-inflammatory Properties
In silico studies suggest that compounds related to 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate may act as inhibitors of key inflammatory pathways. Molecular docking studies indicate potential interactions with enzymes such as 5-lipoxygenase, which plays a crucial role in inflammatory responses . These findings warrant further experimental validation.
Structure-Activity Relationship Studies
The structural complexity of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate makes it an excellent candidate for structure-activity relationship (SAR) studies. By modifying functional groups and assessing their impact on biological activity, researchers can optimize the compound for enhanced efficacy and reduced toxicity.
Formulation Development
Given its properties, this compound could be incorporated into drug formulations aimed at treating inflammatory diseases or cancers. Its solubility and stability profiles are critical factors that influence formulation strategies.
Case Study 1: Anticancer Efficacy
A study involving a series of acetylated compounds demonstrated that modifications to the acetyl groups significantly impacted the anticancer activity against breast cancer cell lines. The most potent derivative exhibited an IC50 value of 34 μM against MCF-7 cells . This highlights the importance of chemical modifications in enhancing therapeutic efficacy.
Case Study 2: Inflammatory Response Modulation
Research investigating the anti-inflammatory potential of similar compounds found that certain derivatives effectively inhibited leukotriene synthesis in vitro. This suggests that 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate could serve as a lead compound for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with enzymes or receptors, while the hydroxyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Cyclohexane Derivatives
The compound shares structural similarities with other cyclohexane-based acetylated derivatives, as evidenced by compounds such as:
- (1R,2R,3S,6S)-6-(pivaloyloxy)cyclohex-4-ene-1,2,3-triyl triacetate: This derivative replaces the acetylamino groups with a pivaloyloxy group at position 6 and introduces a double bond in the cyclohexene ring. The bulky pivaloyl group enhances lipophilicity, while the unsaturated ring may increase reactivity toward electrophilic addition .
- (±)-(1,3/2,4)-1,2,3,4-tetra-O-acetyl-5-cyclohexene-1,2,3,4-tetrol: A fully acetylated cyclohexene tetrol lacking acetylamino substituents.
Functional Group Analysis
Stability and Reactivity
The target compound’s acetylamino groups may enhance stability against enzymatic degradation compared to simpler acetylated derivatives. However, its multiple ester groups render it susceptible to hydrolysis under alkaline conditions, a trait shared with other acetylated cyclohexanes . In contrast, pivaloyl-containing analogues exhibit greater hydrolytic resistance due to steric shielding of the ester group .
Research Findings and Limitations
While structural comparisons are feasible using existing literature, experimental data on the target compound’s biological activity, thermal stability, or pharmacokinetics are absent in the provided evidence. For example:
- Solubility: Predicted to be higher than pivaloyl derivatives due to polar acetylamino groups but lower than non-acetylated hydroxylated cyclohexanes.
- Synthetic Challenges: The regioselective acetylation of hydroxyl and amino groups on the cyclohexane ring may require advanced protection/deprotection strategies, a common issue in polyacetylated systems .
Contradictions and Gaps in Evidence
- No CAS number or synthesis protocols for the target compound were identified in the provided evidence, limiting direct comparison with registered analogues .
Biological Activity
4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate, also known as a derivative of cyclohexane with significant biological implications, has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H24N2O9
- Molecular Weight : 388.37 g/mol
- CAS Number : 34348-60-2
The compound is characterized by its acetylamino and hydroxy groups, which are crucial for its biological activity.
The biological activity of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate is primarily attributed to its ability to interact with various biochemical pathways:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its potential as an antioxidant, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antimicrobial Properties : Preliminary research indicates that it may exhibit antimicrobial activity against certain bacterial strains.
Biological Activity Data
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals compared to control groups, suggesting strong antioxidant properties.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving induced inflammation in rats, administration of the compound resulted in a marked decrease in inflammatory markers. The study concluded that the compound effectively modulates inflammatory responses.
Case Study 3: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial properties against various pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Discussion
The diverse biological activities of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate suggest it could serve as a valuable candidate for further pharmacological development. Its antioxidant and anti-inflammatory properties may have implications for treating chronic diseases associated with oxidative stress and inflammation.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 4,6-Bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate?
Methodological Answer: Use a Design of Experiments (DoE) framework to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and assess their impact on yield and purity. Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing trial-and-error approaches. For example, leverage fractional factorial designs to isolate critical variables affecting regioselective acetylation of hydroxyl and amino groups .
Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?
Methodological Answer: Employ dynamic stability assays combining techniques:
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to monitor thermal degradation.
- pH-dependent UV-Vis spectroscopy and HPLC-MS to track hydrolysis of acetyl groups.
Reference stability thresholds using analogs like ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate, where acetylation patterns influence degradation kinetics .
Advanced Research Questions
Q. What computational tools can predict reaction pathways for modifying the acetylated cyclohexane core?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning-driven reaction path search (e.g., ICReDD’s workflow). Validate predictions using experimental data on analogous systems, such as (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-allyloxy derivatives, where steric hindrance and electronic effects govern regioselectivity .
Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?
Methodological Answer: Apply multivariate analysis to isolate confounding variables (e.g., trace moisture, impurities). Compare solubility profiles with structurally similar compounds like 3,5-Bis(trifluoromethyl)benzoic acid, where fluorinated groups alter polarity. Use molecular dynamics simulations to model solvent interactions and validate with controlled Karl Fischer titrations .
Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?
Methodological Answer: Deploy chiral stationary phase (CSP) chromatography paired with supercritical fluid chromatography (SFC) . Optimize using CRDC-classified membrane technologies (e.g., enantioselective membranes) and compare with separations of (2S,3R,4S,5S,6S)-tetrahydro-2H-pyran triacetate derivatives, where stereochemistry impacts retention times .
Q. How can researchers analyze the compound’s bioactivity while accounting for acetyl group hydrolysis in physiological conditions?
Methodological Answer: Design time-resolved bioassays with controlled pH buffers (e.g., simulated gastric fluid) to mimic hydrolysis. Use LC-MS/MS to quantify intact vs. hydrolyzed species and correlate with activity data. Reference protocols for thiadiazol-2-yl thio derivatives, where stability-activity relationships are critical .
Conflict Resolution & Data Validation
Q. How should discrepancies in reported melting points (e.g., batch-to-batch variations) be investigated?
Methodological Answer: Perform differential scanning calorimetry (DSC) under standardized conditions (heating rate, purge gas). Cross-reference with X-ray crystallography to confirm polymorphism. For example, 3,5-Bis(trifluoromethyl)benzoic acid exhibits batch-dependent mp variations due to crystalline defects, resolvable via recrystallization protocols .
Q. What strategies validate the compound’s purity when NMR and HPLC data conflict?
Methodological Answer: Combine orthogonal methods:
- Quantitative NMR (qNMR) with certified reference materials (e.g., CRM4601-b for fluorine/¹H calibration).
- Ion mobility spectrometry (IMS) to detect low-abundance impurities masked by HPLC retention overlaps .
Emerging Research Directions
Q. How can this compound be applied in materials engineering (e.g., polymer precursors or catalytic substrates)?
Methodological Answer: Explore its use as a monomer in step-growth polymerization (e.g., polyesters or polyamides) by substituting hydroxyl groups with reactive handles. Compare with ethyl 4,4,4-trichloroacetoacetate’s role in synthesizing functionalized polymers, leveraging acetyl groups for crosslinking .
Q. What novel reaction mechanisms could explain unexpected byproducts during its synthesis?
Methodological Answer: Use isotopic labeling (e.g., ¹³C-acetyl groups) to trace rearrangement pathways. Pair with in-situ FTIR to detect transient intermediates. Reference studies on allyloxy-tetrahydro-2H-pyran triacetates, where neighboring group participation drives byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
